molecular formula C22H17BrN2O4 B266775 4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B266775
M. Wt: 453.3 g/mol
InChI Key: AOPISQIKKWYDPQ-CZIZESTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that belongs to the class of pyrrolones. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects by inhibiting certain enzymes or receptors involved in various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one exhibits a wide range of biochemical and physiological effects. It has been found to possess antimicrobial activity against various bacterial and fungal strains. It has also been shown to exhibit antitumor activity against several cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its wide range of pharmacological activities. This makes it a versatile compound that can be used for various research applications. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability and increase its cost.

Future Directions

There are several future directions for the research on 4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one. One of the areas of research is the identification of its molecular targets and the elucidation of its mechanism of action. Another area of research is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, the potential applications of this compound in drug discovery and development should be explored further.

Synthesis Methods

The synthesis of 4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one involves several steps. The first step involves the condensation of 4-bromobenzoyl chloride and 5-methyl-3-isoxazolyl-4-carboxylic acid in the presence of a base such as triethylamine. This reaction produces 4-(4-bromobenzoyl)-5-methyl-3-isoxazolyl-4-carboxylic acid.
The second step involves the cyclization of the above product with 4-methylphenylhydrazine in the presence of a dehydrating agent such as thionyl chloride. This reaction produces 4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one.

Scientific Research Applications

4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities, including antimicrobial, antitumor, anti-inflammatory, and antioxidant properties.

properties

Product Name

4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C22H17BrN2O4

Molecular Weight

453.3 g/mol

IUPAC Name

(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(4-methylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C22H17BrN2O4/c1-12-3-5-14(6-4-12)19-18(20(26)15-7-9-16(23)10-8-15)21(27)22(28)25(19)17-11-13(2)29-24-17/h3-11,19,26H,1-2H3/b20-18+

InChI Key

AOPISQIKKWYDPQ-CZIZESTLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2C4=NOC(=C4)C

SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2C4=NOC(=C4)C

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2C4=NOC(=C4)C

Origin of Product

United States

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